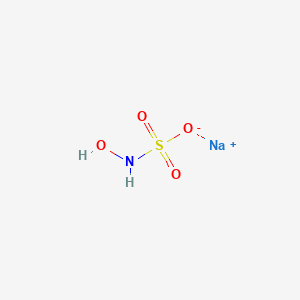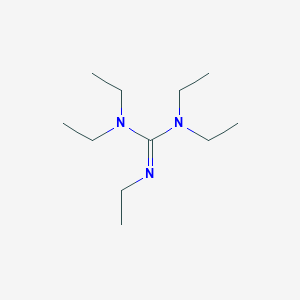
Ytterbium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium boride is a compound composed of ytterbium and boron. It is known for its high melting point, hardness, and unique electronic properties. This compound is part of the larger family of rare-earth borides, which are known for their diverse applications in various fields due to their remarkable physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ytterbium boride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of ytterbium oxide with boron oxide in the presence of a reducing agent such as magnesium. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state synthesis. This method involves heating a mixture of ytterbium oxide and boron oxide with a reducing agent in a controlled environment. The resulting product is then purified to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ytterbium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, forming ytterbium oxide and boron oxide.
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert this compound back to its elemental form.
Substitution: Substitution reactions can occur when this compound reacts with halogens, forming ytterbium halides and boron halides.
Major Products: The major products formed from these reactions include ytterbium oxide, boron oxide, ytterbium halides, and boron halides.
Applications De Recherche Scientifique
Ytterbium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the field of electrocatalysis.
Biology and Medicine: this compound-doped bioactive glasses are being explored for their potential in drug delivery and cancer treatment due to their biocompatibility and ability to interact with biological tissues.
Industry: In industrial applications, this compound is used in the production of high-temperature superconductors and as a material for advanced ceramics and coatings.
Mécanisme D'action
The mechanism by which ytterbium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s ability to act as a catalyst in chemical reactions is due to the presence of active sites on its surface, which facilitate the adsorption and transformation of reactants. In biological applications, the interaction of this compound with biological tissues is influenced by its surface properties and the release of bioactive ions.
Comparaison Avec Des Composés Similaires
Ytterbium boride can be compared with other rare-earth borides such as yttrium boride, lanthanum boride, and cerium boride. These compounds share similar properties, such as high melting points and hardness, but differ in their electronic structures and specific applications. For example:
Yttrium Boride: Known for its superconducting properties and use in electron cathodes.
Lanthanum Boride: Used in thermionic emission applications due to its low work function.
Cerium Boride: Employed in high-temperature coatings and as a catalyst in various chemical reactions.
This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in both scientific research and industry.
Propriétés
IUPAC Name |
2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYOCSKBADDSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Yb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-33-2 |
Source


|
| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)











